AB-PINACA pentanoic acid is a major metabolite of the synthetic cannabinoid N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and its 5-fluoro analog, 5F-AB-PINACA. [, ] It is formed through a combination of metabolic processes, primarily oxidative defluorination of the parent compound followed by carboxylation. [] This metabolite is of significant interest in forensic toxicology and analytical chemistry for its role in identifying AB-PINACA and 5F-AB-PINACA consumption. [, ]
AB-PINACA pentanoic acid metabolite is a significant derivative of the synthetic cannabinoid AB-PINACA, which is known for its psychoactive properties. This compound is primarily formed through metabolic processes in the body, particularly through hydrolysis and other biotransformations. The identification and analysis of this metabolite are crucial for understanding the pharmacokinetics and potential toxicological effects associated with AB-PINACA use.
AB-PINACA was first synthesized as part of a series of synthetic cannabinoids aimed at mimicking the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. The pentanoic acid metabolite is produced when AB-PINACA undergoes metabolic transformations in human liver microsomes and hepatocytes, leading to various metabolites including hydroxylated and carboxylic acid forms .
AB-PINACA pentanoic acid metabolite falls under the category of synthetic cannabinoids, which are substances designed to mimic the effects of cannabinoids found in cannabis. It is classified as a psychoactive substance and is often analyzed in toxicology screenings due to its presence in urine samples following AB-PINACA consumption.
The synthesis of AB-PINACA pentanoic acid metabolite primarily occurs through metabolic processes rather than direct chemical synthesis. In vitro studies have shown that human liver microsomes can effectively convert AB-PINACA into its metabolites, including the pentanoic acid form.
Technical Details:
The molecular formula for AB-PINACA pentanoic acid metabolite is , with a molecular weight of approximately 360.40 g/mol. The structure comprises an indazole core connected to a pentanoic acid side chain.
Data:
O=C(NC(C(N)=O)C(C)C)C1=NN(CCCCC(O)=O)C2=C1C=CC=C2
InChI=1S/C18H24N4O4/c1-11(2)15(17(19)25)20-18(26)16-12-7-3-4-8-13(12)22(21-16)10-6-5-9-14(23)24/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3,(H2,19,25)(H,20,26)(H,23,24)
The primary chemical reactions involving AB-PINACA pentanoic acid metabolite include:
Technical Details:
The metabolic process involves multiple steps:
The mechanism by which AB-PINACA pentanoic acid metabolite exerts effects is primarily linked to its interaction with cannabinoid receptors in the brain. Upon consumption, AB-PINACA is metabolized into various forms including the pentanoic acid metabolite, which may retain some psychoactive properties.
Data:
Research indicates that synthetic cannabinoids like AB-PINACA can have higher affinity for cannabinoid receptors compared to natural cannabinoids, potentially leading to enhanced effects or increased toxicity .
Relevant Data:
The compound's stability and behavior under various conditions are critical for both analytical applications and understanding its pharmacokinetics .
AB-PINACA pentanoic acid metabolite has several significant applications:
AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a Schedule I synthetic cannabinoid receptor agonist initially developed by Pfizer. It exhibits 23.3- and 40.9-fold higher binding affinity for human cannabinoid receptors (hCB1/hCB2) compared to Δ9-THC [1] [3]. Its emergence in herbal smoking blends (e.g., "Spice") has raised significant public health concerns due to severe toxicities, including seizures and organ damage [2] [3]. The pentanoic acid metabolite—generated via hydrolysis of the terminal alkyl chain—serves as a critical biomarker for detecting AB-PINACA exposure in forensic and clinical settings [5] [8].
AB-PINACA features an indazole-3-carboxamide core linked to a valine amino acid derivative. Its metabolism generates >20 phase I metabolites, with the pentanoic acid derivative (C₁₈H₂₄N₄O₄; CID 102334107) formed through ω-carboxylation of the pentyl side chain [5] [8]. Key structural transformations include:
Table 1: Structural Comparison of AB-PINACA and Key Metabolites
Compound | Molecular Formula | Molecular Weight | Primary Metabolic Pathway |
---|---|---|---|
AB-PINACA | C₁₇H₂₃N₄O₂ | 315.4 g/mol | Parent compound |
AB-PINACA carboxylic acid | C₁₆H₂₁N₄O₂ | 301.4 g/mol | Amide hydrolysis |
4OH-AB-PINACA | C₁₇H₂₃N₄O₃ | 331.4 g/mol | Pentyl chain hydroxylation |
Pentanoic acid metabolite | C₁₈H₂₄N₄O₄ | 360.4 g/mol | ω-Carboxylation of pentyl chain |
Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) identifies the pentanoic acid metabolite at m/z 361.1865 [M+H]⁺, with diagnostic fragments at m/z 232.0972 (indazole-3-carboxamide) and 144.1024 (valinamide moiety) [5].
The pentanoic acid metabolite is a terminal oxidation product generated through sequential enzymatic reactions:
Kinetic Interactions: AB-PINACA inhibits CYP3A4 (Ki = 17.6 µM; kinact = 0.04047 min⁻¹) and CYP2C9 (Ki = 6.7 µM), potentially altering the clearance of co-administered drugs metabolized by these enzymes [1]. The pentanoic acid metabolite itself shows negligible inhibition of major CYP/UGT enzymes, reducing its direct contribution to drug–drug interactions [1].
Pharmacological Activity: Unlike monohydroxylated metabolites (e.g., 4OH-AB-PINACA), which retain full agonist activity at hCB1 receptors (EC50 < 50 nM), the pentanoic acid form exhibits >100-fold reduced receptor affinity due to:
Table 2: Enzymatic Parameters of AB-PINACA Biotransformation
Enzyme System | Substrate | Ki (µM) | Metabolite Produced | Clinical Relevance |
---|---|---|---|---|
CYP3A4 | AB-PINACA | 17.6 | 4OH-/5OH-AB-PINACA | Time-dependent inhibition risk |
CYP2C9 | AB-PINACA | 6.7 | 4′OH-AB-PINACA | Competitive inhibition |
CES1 | AB-PINACA | Not reported | AB-PINACA carboxylic acid | Major hydrolysis pathway |
Alcohol dehydrogenase | 5OH-AB-PINACA | Not applicable | Pentanoic acid metabolite | Terminal, inactive metabolite |
AB-PINACA epitomizes the rapid evolution of synthetic cannabinoids. Its detection in 25/58 forensic driving cases (blood concentrations: 1.8–127 nM) underscores widespread abuse [1] [4]. Epidemiological trends reveal:
Table 3: Epidemiological Patterns of AB-PINACA Detection
Population | Sample Type | Detection Rate | Primary Biomarkers |
---|---|---|---|
Impaired drivers (n=58) | Blood | 43.1% (25 cases) | Parent AB-PINACA |
Addiction patients (Sweden, n=9468) | Oral fluid | 2.3% | Pentanoic acid metabolite, hydroxylated forms |
Pediatric exposure (case report) | Serum | 100% | AB-PINACA + pentanoic acid metabolite |
Analytical Challenges: Retrospective LC-HRMS screening of 34,183 oral fluid samples identified AB-PINACA metabolites in only 0.7% of NPS-positive specimens, highlighting:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: